3-Amino-4-bromo-6-chloropyridazine

Catalog No.
S697137
CAS No.
446273-59-2
M.F
C4H3BrClN3
M. Wt
208.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-bromo-6-chloropyridazine

CAS Number

446273-59-2

Product Name

3-Amino-4-bromo-6-chloropyridazine

IUPAC Name

4-bromo-6-chloropyridazin-3-amine

Molecular Formula

C4H3BrClN3

Molecular Weight

208.44 g/mol

InChI

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)

InChI Key

FGOWNGCSUSKHQI-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1Cl)N)Br

Synonyms

4-Bromo-6-chloro-3-pyridazinamine; (4-Bromo-6-chloropyridazin-3-yl)amine; 3-Amino-4-bromo-6-chloropyridazine;

Canonical SMILES

C1=C(C(=NN=C1Cl)N)Br

The exact mass of the compound 3-Amino-4-bromo-6-chloropyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) is a highly specialized, dihalogenated heteroaromatic building block widely procured for the synthesis of complex pharmaceutical agents, including targeted protein degraders (PROTACs), molecular glues, and bicyclic kinase inhibitors. The compound is defined by its three distinct functional handles: a nucleophilic 3-amino group capable of hydrogen bonding or condensation, a highly reactive 4-bromo substituent, and a less reactive 6-chloro substituent [1]. This specific substitution pattern provides strict orthogonal reactivity, allowing chemists to perform sequential, site-selective modifications without the need for complex protecting group strategies. In industrial and advanced laboratory settings, it is prioritized over simpler pyridazines because it serves as a reliable, step-economic foundation for constructing sterically demanding multi-ring systems and precise exit vectors[2].

Attempting to substitute 3-amino-4-bromo-6-chloropyridazine with more common analogs severely disrupts downstream synthesis and reduces overall yield. Replacing it with 3-amino-4,6-dichloropyridazine eliminates the crucial reactivity difference between the 4- and 6-positions, leading to poor regioselectivity during palladium-catalyzed cross-couplings and resulting in complex, difficult-to-separate regioisomer mixtures [1]. Conversely, utilizing 3-amino-6-chloropyridazine deprives the chemist of the 4-position handle entirely, making it impossible to attach the solvent-exposed exit vectors required for PROTAC linkers [3]. Finally, using 4-bromo-6-chloropyridazine (lacking the 3-amino group) prevents critical hydrogen bonding interactions with target proteins and blocks the one-step condensation pathways required to build privileged bicyclic scaffolds like imidazo[1,2-b]pyridazines [2]. For complex target-oriented synthesis, this specific tri-functionalized compound is non-interchangeable.

Regioselective Cross-Coupling for Sequential Functionalization

3-Amino-4-bromo-6-chloropyridazine offers strictly orthogonal halogen reactivity, allowing palladium-catalyzed reactions or nucleophilic aromatic substitutions to occur exclusively at the weaker C-Br bond. When compared to the class-level baseline of 3-amino-4,6-dichloropyridazine, which suffers from competing insertions and yields complex regioisomer mixtures, the 4-bromo-6-chloro compound ensures high-fidelity single-site functionalization. For instance, in the synthesis of complex molecular glue degraders, coupling at the 4-position proceeds with high efficiency (e.g., 90% yield with piperazine derivatives) while leaving the 6-chloro position completely intact for downstream elaboration[1].

Evidence DimensionRegioselectivity and intermediate yield
Target Compound Data90% yield of 4-substituted mono-adducts in piperazine coupling
Comparator Or Baseline3-Amino-4,6-dichloropyridazine (yields mixed 4- and 6-substituted regioisomers)
Quantified DifferenceElimination of regioisomer mixtures, maximizing single-target yield
ConditionsNucleophilic or Pd-catalyzed coupling at the 4-position

Predictable regioselectivity eliminates the need for costly, scale-limiting chromatographic separations of regioisomers during multi-step API synthesis.

One-Step Condensation to Privileged Kinase Scaffolds

The presence of the unprotected 3-amino group adjacent to the ring nitrogen makes this compound a highly efficient precursor for fused bicyclic systems. Compared to 4-bromo-6-chloropyridazine (which lacks the amino handle), 3-amino-4-bromo-6-chloropyridazine can undergo direct condensation with alpha-haloketones or similar reagents. In the development of FLT3-ITD kinase inhibitors, this specific compound enabled a direct cyclization to an imidazo[1,2-b]pyridazine core in a 49% isolated crystalline yield, while retaining both the bromo and chloro handles for subsequent orthogonal derivatization[1].

Evidence DimensionBicyclic core formation capability
Target Compound Data49% crystalline yield of imidazo[1,2-b]pyridazine core
Comparator Or Baseline4-Bromo-6-chloropyridazine (0% yield, incapable of condensation)
Quantified DifferenceAbsolute enabling of one-step imidazo-pyridazine cyclization
ConditionsReflux in ethanol with alpha-haloketone equivalents

Procuring the 3-amino variant allows chemists to bypass multi-step amination protocols, directly accessing privileged bicyclic scaffolds used in oncology.

Structural Suitability for Bifunctional Degrader Linkers

In targeted protein degradation, the orientation of the linker (exit vector) is critical for forming a productive ternary complex. 3-Amino-4-bromo-6-chloropyridazine provides a distinct 4-position attachment point that projects into the solvent, unlike the baseline 3-amino-6-chloropyridazine which lacks this vector. Structural studies on BRM (SMARCA2) degraders demonstrate that coupling at this 4-bromo position with rigid linkers achieves the required solvent extension, while the 3-amino group simultaneously forms essential hydrogen bonds with target protein residues (e.g., Asn1464). This dual-role capacity directly enables the synthesis of PROTACs with >85% target degradation (Dmax) [1].

Evidence DimensionExit vector projection and target degradation (Dmax)
Target Compound Data>85% Dmax (BRM degradation) using the 4-position as the linker attachment site
Comparator Or Baseline3-Amino-6-chloropyridazine (lacks the 4-position attachment vector)
Quantified DifferenceEnables bifunctional degrader design vs. dead-end binding
ConditionsPROTAC ternary complex formation in SW1573 cells

For degrader procurement, the 4-bromo handle is non-negotiable as it provides the exact spatial geometry required to link the target-binding moiety to the E3 ligase ligand.

Synthesis of Targeted Protein Degraders (PROTACs and Molecular Glues)

Because the 4-bromo position allows for high-yield, regioselective attachment of complex exit vectors (such as piperazines or diazabicyclooctanes), this compound is a highly effective starting material for bifunctional degraders targeting proteins like SMARCA2, SMARCA4, and CDK4 [1].

Development of Bicyclic Kinase Inhibitors

The 3-amino group enables one-step condensation into imidazo[1,2-b]pyridazines and pyrrolo[2,3-c]pyridazines. It is the preferred precursor for building FLT3-ITD inhibitors and other oncology therapeutics where a fused heterocyclic core is required [2].

Sequential Orthogonal Functionalization Workflows

In complex library generation, the distinct reactivity difference between the 4-bromo and 6-chloro substituents allows for sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings without the need for protecting groups, streamlining industrial scale-up [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

3-Amino-4-bromo-6-chloropyridazine

Dates

Last modified: 08-15-2023

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